molecular formula C13H12N2O3 B3721771 N'-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide

N'-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide

Cat. No. B3721771
M. Wt: 244.25 g/mol
InChI Key: GPCLETNGWXHPMQ-NTEUORMPSA-N
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Description

“N’-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide” is a hydrazone compound. Hydrazone compounds are typically formed by the reaction of a hydrazine with a ketone or aldehyde, and they contain the functional group -NHN=CH-, where the nitrogen atoms are connected to other groups of atoms .


Synthesis Analysis

The synthesis of a hydrazone like “N’-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide” typically involves the reaction of a hydrazine with a carbonyl compound (an aldehyde or ketone). The exact synthesis would depend on the specific hydrazine and carbonyl compound used .


Molecular Structure Analysis

The molecular structure of this compound would include a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a phenyl ring (a six-membered ring of carbon atoms), and a hydrazone functional group. The exact structure would depend on how these groups are connected .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with carbonyl compounds to form heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide” would depend on its exact structure. Factors that could influence its properties include the presence of the furan and phenyl rings, the hydrazone functional group, and the hydroxy (OH) group .

Mechanism of Action

The mechanism of action of a compound like “N’-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide” would depend on its intended use. For example, some hydrazones are used as antitumor agents, while others have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a compound like “N’-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide” would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on a compound like “N’-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide” could include further studies on its synthesis, properties, and potential applications. For example, if it has antitumor or antimicrobial activity, it could be studied as a potential new drug .

properties

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(10-4-6-11(16)7-5-10)14-15-13(17)12-3-2-8-18-12/h2-8,16H,1H3,(H,15,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCLETNGWXHPMQ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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